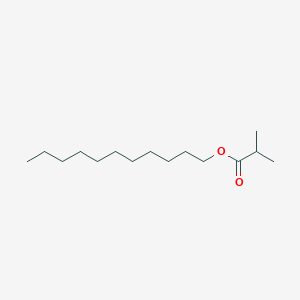

Undecyl 2-methylpropanoate

説明

Undecyl 2-methylpropanoate is an ester derived from 2-methylpropanoic acid (isobutyric acid) and undecyl alcohol (C11H23OH). Esters of 2-methylpropanoic acid are commonly used in flavor and fragrance industries due to their fruity or floral notes . Undecyl 2-methylpropanoate’s long alkyl chain (undecyl group) suggests enhanced hydrophobicity compared to shorter-chain esters, which may influence its solubility, volatility, and surfactant capabilities .

特性

CAS番号 |

5458-40-2 |

|---|---|

分子式 |

C15H30O2 |

分子量 |

242.40 g/mol |

IUPAC名 |

undecyl 2-methylpropanoate |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-13-17-15(16)14(2)3/h14H,4-13H2,1-3H3 |

InChIキー |

ZINZKLWPDCKZJA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCOC(=O)C(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

Undecyl 2-methylpropanoate can be synthesized through the esterification reaction between undecanol and 2-methylpropanoic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of undecyl 2-methylpropanoate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the ester .

化学反応の分析

Reactivity in Polymerization Initiation

Undecyl 2-methylpropanoate derivatives are central to surface-initiated ATRP (SI-ATRP) and single-electron transfer living radical polymerization (SET-LRP) :

Surface-Initiated ATRP (SI-ATRP)

-

Mechanism :

The C-Br bond in the initiator undergoes homolytic cleavage, generating a bromine radical that abstracts a hydrogen atom from the substrate surface, initiating polymerization . -

Key Experimental Conditions :

SET-LRP for Polymer Brush Grafting

-

Role :

The initiator SAM enables controlled polymerization of methacrylate monomers (e.g., HPMA, MeOEGMA) on surfaces . -

Conditions :

Polymerization Results

| Polymerization Type | Monomer Conversion | Thickness | Catalyst System |

|---|---|---|---|

| SI-ATRP | 82% | 12,000 Mn | CuCl/HMTETA |

| SET-LRP | N/A | >100 nm | CuCl/HMTETA in DMSO/water |

UVO-Induced Cleavage

Ultraviolet/ozone treatment cleaves C-Br bonds, generating oxidized species (e.g., CO₂) and initiating polymerization. This process reduces grafting density by ablating surface initiators .

Catalyst Poisoning

In cross-coupling reactions, mercaptonicotinamide derivatives chelate Pd catalysts, inhibiting ketone formation. This highlights the need for catalyst optimization in related systems .

科学的研究の応用

Undecyl 2-methylpropanoate has several applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its potential use in biochemical assays and as a substrate in enzymatic reactions.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: Widely used in the fragrance industry for its pleasant odor and in the production of various consumer products

作用機序

The mechanism of action of undecyl 2-methylpropanoate primarily involves its hydrolysis to release undecanol and 2-methylpropanoic acid. These products can then participate in various biochemical pathways. The ester bond in undecyl 2-methylpropanoate is susceptible to cleavage by esterases, which are enzymes that catalyze the hydrolysis of esters .

類似化合物との比較

Table 1: Key Inferred Properties of Undecyl 2-Methylpropanoate

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₅H₃₀O₂ (predicted) |

| Functional Groups | Ester (R-CO-O-R') |

| Potential Applications | Fragrances, surfactants, flavor additives |

| Solubility | Likely low water solubility due to long alkyl chain |

Comparison with Structural Analogs

Ethyl 2-Methylpropanoate (CAS 97-62-1)

Ethyl 2-methylpropanoate, a shorter-chain analog, is a well-studied aroma compound. Key differences include:

- Volatility and Odor Profile: Ethyl 2-methylpropanoate has a lower molecular weight (C₆H₁₂O₂, 130.16 g/mol) and higher volatility, contributing to its role as a key odorant in mangoes and aged rums .

- Analytical Behavior: In gas chromatography (GC), ethyl 2-methylpropanoate forms dimers during ionization, a phenomenon shared with other esters like methyl octanoate and (E)-2-octenal .

Table 2: Ethyl 2-Methylpropanoate vs. Undecyl 2-Methylpropanoate

| Property | Ethyl 2-Methylpropanoate | Undecyl 2-Methylpropanoate (Predicted) |

|---|---|---|

| Molecular Weight | 130.16 g/mol | ~242.40 g/mol |

| Odor Threshold | Low (high odor activity value) | Likely higher (lower volatility) |

| Applications | Flavor additives, fragrances | Surfactants, long-lasting fragrances |

Methyl Octanoate and Other Esters

Methyl octanoate (C₉H₁₈O₂) shares similar retention times in GC analyses but differs in migration times due to variations in polarity and molecular weight . Undecyl 2-methylpropanoate’s longer chain may reduce its utility in high-volatility applications but enhance its stability in surfactant formulations.

Comparison with Surfactant Compounds

Undecyl glucoside (CAS 68515-73-1), a non-ionic surfactant, highlights the role of alkyl chain length in functionality. Unlike undecyl glucoside, which is synthesized via glucose condensation, Undecyl 2-methylpropanoate is an ester with distinct solubility and emulsifying properties .

Table 3: Surfactant Comparison

| Property | Undecyl Glucoside | Undecyl 2-Methylpropanoate (Predicted) |

|---|---|---|

| Synthesis | Glucose + undecyl alcohol | 2-Methylpropanoic acid + undecyl alcohol |

| Hydrophilic Group | Hydroxyl (glucose moiety) | Ester carbonyl group |

| Applications | Cleansing agents, cosmetics | Potential emulsifiers, niche fragrances |

Analytical and Industrial Considerations

- Retention and Ionization: Like ethyl 2-methylpropanoate, Undecyl 2-methylpropanoate may form protonated dimers in mass spectrometry, affecting quantification accuracy .

- Regulatory Status : Undecyl alcohol (a precursor) is classified under UN 3082, suggesting careful handling requirements for the ester derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。